molecular formula C11H12F3NOS B12239455 4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide

4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B12239455
M. Wt: 263.28 g/mol
InChI Key: HYJCDLZTYLORPS-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, which includes a trifluoromethyl group and a methylsulfanyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-(methylsulfanyl)aniline with 4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

4,4,4-trifluoro-N-(2-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C11H12F3NOS/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

HYJCDLZTYLORPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(F)(F)F

Origin of Product

United States

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